molecular formula C18H19F2N3O4 B2466887 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034334-11-5

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2466887
CAS RN: 2034334-11-5
M. Wt: 379.364
InChI Key: FAMHYMMTOUKULO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique, featuring a 4,4-difluorocyclohexyl group and a 1,2,4-oxadiazol ring. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Fluorine-18 Labeled 5-HT1A Antagonists Development

One study involved the synthesis of fluorinated derivatives of WAY 100635 for potential applications in medical imaging. These compounds were radiolabeled with fluorine-18 and evaluated in rats, showing promising pharmacokinetic properties and specific binding ratios, suggesting their utility in assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999).

Chemistry of Cyclic Aminooxycarbenes

Another study focused on the chemistry of cyclic aminooxycarbenes, with the generation and reaction of oxazolidin-2-ylidenes and tetrahydro-1,3-oxazin-2-ylidene. This research highlighted the potential of these compounds in synthesizing novel organic structures, indicating the broad synthetic utility of similar cyclic compounds (Couture & Warkentin, 1997).

Synthesis of Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, demonstrated the creation of pseudopeptidic [1,2,4]triazines. These findings contribute to the development of novel peptide mimetics with potential applications in drug design and medicinal chemistry (Sañudo et al., 2006).

Antimicrobial Agents Design

A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents showcases the potential of structurally similar compounds in combating microbial infections. These novel compounds exhibited moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemicals with appropriate safety precautions, and to consult the Material Safety Data Sheet (MSDS) for specific information .

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4/c19-18(20)7-5-11(6-8-18)16-22-15(27-23-16)9-21-17(24)14-10-25-12-3-1-2-4-13(12)26-14/h1-4,11,14H,5-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMHYMMTOUKULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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